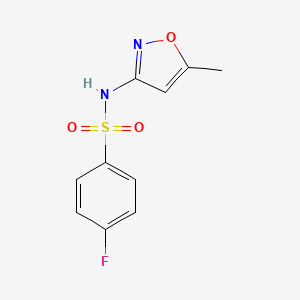

4-fluoro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated analogues of valdecoxib, including compounds similar to 4-fluoro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, has been explored for their potent inhibitory activities against cyclooxygenase-2, comparable to that of the parent compound, valdecoxib. One such compound, synthesized via [18F]fluoride-ion displacement, achieved a radiochemical yield of approximately 40% within 120 minutes from end of bombardment (Toyokuni et al., 2005).

Molecular Structure Analysis

Investigations into the crystal structures of closely related compounds to this compound have provided insights into the packing patterns, intermolecular interactions, and the role of hydrogen bonding in stabilizing these structures. Such studies help in understanding the relationship between structure and reactivity or biological activity (Suchetan et al., 2015).

Chemical Reactions and Properties

The photochemical behavior of sulfamethoxazole, a compound with a similar structure to this compound, under acidic conditions, leads to various photoproducts through mechanisms that can include photoisomerization. This highlights the photolability and potential reaction pathways of sulfonamide compounds under specific conditions (Zhou & Moore, 1994).

Physical Properties Analysis

The synthesis and structural elucidation of related sulfonamide compounds, including their crystallographic analysis, contribute to our understanding of their physical properties. Such studies provide detailed information on molecular dimensions, geometric parameters, and the influence of substituents on the compound's properties (Ceylan et al., 2015).

Chemical Properties Analysis

The docking studies and crystal structure analysis of tetrazole derivatives provide insights into the chemical properties and potential interactions of sulfonamide compounds with biological targets. This information is crucial for understanding the reactivity and possible biological relevance of compounds like this compound (Al-Hourani et al., 2015).

Aplicaciones Científicas De Investigación

Photolytic Decomposition Studies

- Photochemical Behavior : Research on sulfamethoxazole, a related sulfonamide, highlights its photolytic sensitivity in acidic aqueous solutions, producing several photoproducts, including derivatives that undergo photoisomerization. This study provides insight into the photostability and environmental fate of sulfonamide pharmaceuticals (Wei Zhou & D. Moore, 1994).

Antidiabetic Agent Synthesis

- Antidiabetic Activity : Fluorinated pyrazoles and benzenesulfonylurea derivatives have been synthesized and evaluated for their hypoglycemic properties, indicating potential as antidiabetic agents. This suggests the versatility of fluorinated benzenesulfonamide derivatives in medicinal chemistry (H. Faidallah et al., 2016).

COX-2 Inhibition for Anti-inflammatory Applications

- Cyclooxygenase-2 Inhibition : A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties showed selective and potent inhibitory activities against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. These findings suggest potential applications in developing new anti-inflammatory drugs (M. Pal et al., 2003).

Anti-tumor and Enzyme Inhibition Studies

- Cytotoxic and Enzyme Inhibitory Activities : Studies on benzenesulfonamide derivatives have shown significant cytotoxic activities and potent inhibition of human carbonic anhydrase isoforms, suggesting their potential in cancer therapy and understanding enzyme functions in physiological processes (H. Gul et al., 2016).

Pharmacological Applications

- Selective Enzyme Inhibition : Research on benzenesulfonamide compounds, including those containing isoxazole, has identified potent inhibitors of specific enzymes such as carbonic anhydrase II and VII, highlighting their potential in designing drugs for glaucoma and neuropathic pain (C. Altuğ et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 4-fluoro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolate, which is essential for the synthesis of nucleic acids in bacteria .

Mode of Action

This compound acts as a sulfonamide antibiotic . It inhibits the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid . This inhibition disrupts the production of nucleic acids in bacteria, preventing their growth and proliferation .

Biochemical Pathways

By inhibiting dihydropteroate synthase, this compound disrupts the folic acid synthesis pathway in prokaryotes . This leads to a deficiency in tetrahydrofolate, a cofactor required for the synthesis of nucleic acids. As a result, the bacteria are unable to replicate their DNA and proliferate .

Result of Action

The inhibition of dihydropteroate synthase by this compound leads to a halt in the growth and proliferation of bacteria. This bacteriostatic effect helps in controlling bacterial infections .

Propiedades

IUPAC Name |

4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCENARJLBIOPLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)

![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)

![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)

![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)

![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)